H-Tyr(tos)-OH.acetate
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Overview
Description
H-Tyr(tos)-OHacetate is a complex organic compound with a unique structure that includes an amino group, a sulfonyloxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(tos)-OH.acetate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific conditions and reagents used can vary, but the general process involves the coupling of an aryl halide with an organoboron compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
H-Tyr(tos)-OH.acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may result in the formation of a nitro group, while reduction of the sulfonyloxy group may result in the formation of a thiol group.
Scientific Research Applications
H-Tyr(tos)-OH.acetate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-Tyr(tos)-OH.acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to H-Tyr(tos)-OH.acetate include:
- 2-(4-methylsulfonyl phenyl) indole derivatives
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13504-89-7 |
---|---|
Molecular Formula |
C16H17NO5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
ATXDONQDDITMNX-HNNXBMFYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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